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Compound of Interest

Compound Name: 3-lodopyridin-2(1H)-one

Cat. No.: B181410

CAS Number: 111079-46-0

This technical guide provides a comprehensive overview of 3-lodopyridin-2(1H)-one, a
heterocyclic compound of interest to researchers, scientists, and drug development
professionals. The document details its physicochemical properties, plausible synthetic routes,
and significant biological activities associated with its core scaffold, the pyridin-2(1H)-one
moiety.

Physicochemical Properties

3-lodopyridin-2(1H)-one is a halogenated derivative of 2-pyridone. While extensive
experimental data for this specific compound is limited in publicly available literature, its
fundamental properties can be summarized.
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Property Value Source
CAS Number 111079-46-0

IUPAC Name 3-iodo-1H-pyridin-2-one

Molecular Formula CsH4INO

Molecular Weight 220.997 g/mol

Canonical SMILES C1=CC(=C(C=N1)I)O

InChi Key YEMFHJIFNJPXYOE-

UHFFFAOYSA-N

Physical State Solid (predicted)

Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for 3-lodopyridin-2(1H)-one is not extensively
documented. However, based on established methods for the iodination of pyridones and
related heterocycles, a plausible synthetic route can be proposed. A radical-based direct C-H
iodination of pyridones has been shown to be an effective method for introducing iodine at the
C3 and C5 positions.

Proposed Synthesis: Direct C-H lodination of 2-Pyridone

This method involves the in situ generation of an iodo radical, which then reacts with the
pyridone ring.

Materials:

2-Pyridone (1 equivalent)

Potassium persulfate (K2S20s) (2 equivalents)

Sodium iodide (Nal) (2 equivalents)

Dichloroethane (DCE) as solvent
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Procedure:

To a solution of 2-pyridone in dichloroethane, add sodium iodide and potassium persulfate.
e Heat the reaction mixture at 130 °C.

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

o Perform an aqueous work-up by washing the organic layer with a saturated solution of
sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

e Dry the organic layer over anhydrous magnesium sulfate (MgSOa4) and filter.
» Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 3-lodopyridin-
2(1H)-one. The regioselectivity may yield a mixture of 3-iodo and 5-iodo isomers, requiring
careful separation.
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Reactants & Solvent
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Caption: Proposed workflow for the synthesis of 3-lodopyridin-2(1H)-one.

Biological Activity and Applications in Drug

Development

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure” in medicinal chemistry

due to its presence in numerous biologically active compounds. Derivatives have shown a

broad spectrum of activities, including anticancer and antiviral properties.

Anticancer Activity
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Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein
kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition The pyridin-2(1H)-one core can act as a hinge-binding
motif, interacting with the ATP-binding site of kinases. This inhibition disrupts downstream
signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer
cells. Kinases targeted by this scaffold include Aurora kinases, Monopolar Spindle 1 (MPS1),
and Tropomyosin receptor kinase (TRK).

Representative Data for Pyridin-2(1H)-one Analogs

. Cancer Cell
Compound Target Kinase ICso0 (NM) Li Reference
ine

MV-4-11
Compound 11 CHK1 0.55 )
(Leukemia)

KM12 (Colon

Compound 14q TRKA -
Cancer)

3-amino-5-
(pyridin-4-
yl)pyridin-2(1H)-
one

MPS1 1,300 -

3-amino-5-
(pyridin-4-
yh)pyridin-2(1H)-

one

Aurora A 7,600 -

3-amino-5-
(pyridin-4-
yh)pyridin-2(1H)-
one

Aurora B 1,100 -

Anti-HIV Activity

Certain 3-substituted pyridin-2(1H)-one derivatives have been developed as highly potent non-
nucleoside reverse transcriptase inhibitors (NNRTISs).
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Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition NNRTIs bind to an allosteric site
on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome.
This binding induces a conformational change in the enzyme, inhibiting its function and thus
preventing the conversion of viral RNA into DNA.

Representative Data for Pyridin-2(1H)-one Analogs

Compound HIV-1 Strain ICs0 (NM) Assay Type Reference
L-697,639 Wild Type 19 Enzyme Assay

Cell Culture
L-697,661 wild Type - (95% inhibition at

25-50 nM)

F2 (imidazo[1,2-
a]pyridine wild Type 2,554 Enzyme Assay
scaffold)

Experimental Protocols for Biological Assays
Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for determining the inhibitory activity of a compound against
a specific kinase.

Materials:

Kinase of interest (e.g., MPS1, Aurora A)

Fluorescently labeled peptide substrate

« ATP

Test compound (e.g., 3-lodopyridin-2(1H)-one)

Assay buffer

Microplate reader capable of detecting fluorescence
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Procedure:

Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate,
and assay buffer.

Add the test compound at various concentrations to the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a termination buffer.

Analyze the reaction products using a microplate reader. The assay measures the
conversion of the peptide substrate to its phosphorylated form, which results in a change in
its mobility in a microfluidic device.

Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso value.

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This protocol outlines a method for evaluating the inhibitory effect of compounds on HIV-1

reverse transcriptase activity.

Materials:

Recombinant HIV-1 Reverse Transcriptase

Template-primer (e.g., poly(A)-oligo(dT))

Deoxynucleotide triphosphate (dNTP) mix, including digoxigenin- and biotin-labeled dUTP

Test compound

Lysis buffer

Anti-digoxigenin-peroxidase antibody
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e Peroxidase substrate (e.g., ABTS)

e Microplate reader

Procedure:

o Prepare a reaction mixture containing the template-primer, dNTP mix, and reaction buffer.
e Add the test compound at various concentrations.

e Initiate the reaction by adding the HIV-1 reverse transcriptase.

e Incubate the mixture to allow for DNA synthesis.

o Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled
DNA.

e Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled dUTP
incorporated into the DNA.

o Add the peroxidase substrate and measure the absorbance using a microplate reader. The
color intensity is proportional to the RT activity.

o Calculate the percentage of inhibition and determine the I1Cso value.

Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often mediated through the inhibition
of key signaling pathways. As potent kinase inhibitors, these compounds can block cascades
that are essential for cell growth, proliferation, and survival.
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Representative Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling cascade by a pyridin-2(1H)-one derivative.

Spectroscopic and Structural Data
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Detailed experimental spectroscopic and crystal structure data for 3-lodopyridin-2(1H)-one
are not readily available in the surveyed literature. Analysis of related structures, such as 3-
iodopyridine, provides expected spectral characteristics.

Expected Spectroscopic Features:

'H NMR: Signals corresponding to the protons on the pyridinone ring would be expected.
The iodine atom would likely cause a downfield shift of the adjacent proton.

e 13C NMR: Signals for the five carbon atoms of the pyridinone ring would be present. The
carbon atom bonded to the iodine would show a characteristic chemical shift.

» IR Spectroscopy: Characteristic peaks for the N-H stretch, C=0 stretch (amide), and C-I
stretch would be anticipated.

e Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the
compound would be observed, along with a characteristic isotopic pattern for the presence of
iodine.

Conclusion

3-lodopyridin-2(1H)-one is a compound of significant interest due to the established and
diverse biological activities of its core pyridin-2(1H)-one scaffold. While specific experimental
data for this particular molecule is sparse, its potential as a kinase inhibitor for anticancer
applications or as a reverse transcriptase inhibitor for antiviral therapies is noteworthy. The
synthetic methodologies and biological assay protocols described herein provide a foundational
framework for researchers and drug development professionals to further investigate the
therapeutic potential of 3-lodopyridin-2(1H)-one and its derivatives. Further research is
warranted to fully characterize this compound and explore its specific biological activities.

« To cite this document: BenchChem. [An In-depth Technical Guide to 3-lodopyridin-2(1H)-

one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181410#cas-number-for-3-iodopyridin-2-1h-one]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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